molecular formula C18H20O5 B4710442 4-methoxyphenyl 4-(4-methoxyphenoxy)butanoate

4-methoxyphenyl 4-(4-methoxyphenoxy)butanoate

Cat. No. B4710442
M. Wt: 316.3 g/mol
InChI Key: JCSYOQOXDRXGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxyphenyl 4-(4-methoxyphenoxy)butanoate, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMB is a derivative of butanoic acid and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 4-(4-methoxyphenoxy)butanoate is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It is also believed to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxyphenyl 4-(4-methoxyphenoxy)butanoate in lab experiments is its potential as a building block for the synthesis of other compounds. Additionally, its anticancer properties make it a valuable tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several possible future directions for research involving 4-methoxyphenyl 4-(4-methoxyphenoxy)butanoate. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Additionally, this compound could be used in the development of new fluorescent probes for imaging biological systems. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and antioxidant therapies.

Scientific Research Applications

4-methoxyphenyl 4-(4-methoxyphenoxy)butanoate has several potential scientific research applications, including its use as a building block for the synthesis of other compounds. It can also be used in the development of new drugs and as a tool for studying biological systems. This compound has been found to have anticancer properties and has been used in the development of new cancer therapies. Additionally, it has been used in the synthesis of fluorescent probes for imaging biological systems.

properties

IUPAC Name

(4-methoxyphenyl) 4-(4-methoxyphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-14-5-9-16(10-6-14)22-13-3-4-18(19)23-17-11-7-15(21-2)8-12-17/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSYOQOXDRXGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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